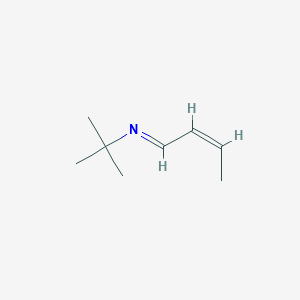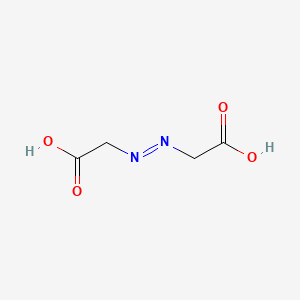
2-(Carboxymethyldiazenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxymethyldiazenyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a diazenyl group (-N=N-) attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyldiazenyl)acetic acid typically involves the diazotization of an amine precursor followed by coupling with a carboxylic acid derivative. One common method involves the reaction of glycine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with acetic acid to yield the desired product. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxymethyldiazenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diazenyl group can yield amine derivatives.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alcohols, amines, and acid chlorides can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(Carboxymethyldiazenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Carboxymethyldiazenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, while the carboxyl group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar acetic acid backbone but lacking the diazenyl group.
Glycine: An amino acid with a similar structure but with an amine group instead of the diazenyl group.
Azobenzene: A compound with a similar diazenyl group but attached to benzene rings instead of an acetic acid backbone.
Uniqueness
2-(Carboxymethyldiazenyl)acetic acid is unique due to the presence of both the carboxyl and diazenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in both redox and substitution reactions makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H6N2O4 |
|---|---|
Peso molecular |
146.10 g/mol |
Nombre IUPAC |
2-(carboxymethyldiazenyl)acetic acid |
InChI |
InChI=1S/C4H6N2O4/c7-3(8)1-5-6-2-4(9)10/h1-2H2,(H,7,8)(H,9,10) |
Clave InChI |
AAQIWXJCZOETSQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N=NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
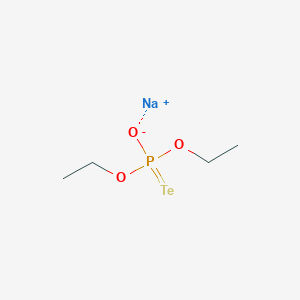

![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)
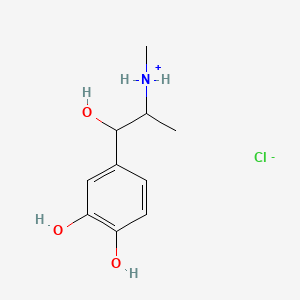


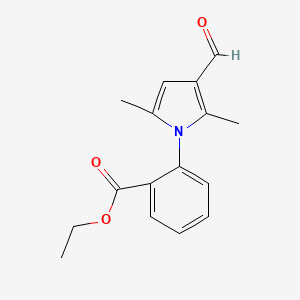
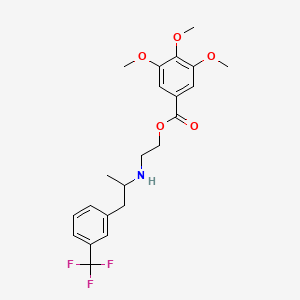

![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)
